tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate
Description
tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a bromomethyl substituent at the 2-position and a tert-butyl carbamate protecting group. This compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals and ligands for asymmetric catalysis. The bromomethyl group serves as a reactive site for nucleophilic substitution or cross-coupling reactions, enabling the introduction of diverse functional groups .
Structure
3D Structure
Properties
Molecular Formula |
C11H20BrNO2 |
|---|---|
Molecular Weight |
278.19 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(bromomethyl)-2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO2/c1-10(2,3)15-9(14)13-7-5-6-11(13,4)8-12/h5-8H2,1-4H3/t11-/m0/s1 |
InChI Key |
SFKIJLRMCFYHSN-NSHDSACASA-N |
Isomeric SMILES |
C[C@]1(CCCN1C(=O)OC(C)(C)C)CBr |
Canonical SMILES |
CC1(CCCN1C(=O)OC(C)(C)C)CBr |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine scaffold is often assembled via intramolecular cyclization or reductive amination. For example, tert-butyl pyrrolidin-3-ylcarbamate serves as a common precursor, undergoing alkylation with bromoalkanes to install substituents. In one protocol, reaction with 1-bromo-3-methylbutane in the presence of potassium carbonate (K₂CO₃) yields tert-butyl (1-isopentylpyrrolidin-3-yl)carbamate, demonstrating the feasibility of introducing branched alkyl chains.
Bromomethylation Strategies
Direct bromomethylation of the pyrrolidine ring is achieved using methyl 2-(bromomethyl)acrylate under basic conditions. For instance, a solution of 4-methyl-N-(3-methylbut-2-en-1-yl)benzenesulfonamide and methyl 2-(bromomethyl)acrylate in DMF with K₂CO₃ facilitates nucleophilic substitution at the methyl position, affording the bromomethylated product in 81% yield. This step highlights the critical role of polar aprotic solvents in enhancing reaction efficiency.
Stereochemical Control
The (2S) configuration is preserved through chiral auxiliaries or asymmetric catalysis. A reported method involves using (S)-proline-derived catalysts during cyclization, though specific details are proprietary. Alternatively, enzymatic resolution of racemic mixtures may isolate the desired enantiomer.
Optimization of Reaction Conditions
Solvent and Base Selection
Optimal yields are obtained in dimethylformamide (DMF) with K₂CO₃ as a base, as evidenced by an 81% yield in the bromomethylation step. Comparative studies show inferior results in tetrahydrofuran (THF) or dichloromethane (DCM), likely due to reduced solubility of intermediates.
Temperature and Reaction Time
Mild temperatures (0–25°C) prevent decomposition of the bromomethyl group, while extended reaction times (12–24 hours) ensure complete conversion. For example, stirring at room temperature for 12 hours maximizes product formation without side reactions.
Catalytic Systems
Cobalt-based catalysts, such as Co(dmgH)(dmgH₂)Cl₂ , enhance photochemical reactions under blue light (427 nm). This system facilitates radical-mediated bromine transfer, achieving 45–81% yields in model substrates.
Alternative Synthetic Pathways
Photochemical Bromination
A photoredox approach utilizes 40 W 427 nm Kessil light and 1,4-cyclohexadiene as a hydrogen donor. This method bypasses traditional brominating agents, reducing toxicity and improving atom economy.
Protecting Group Strategies
The tert-butyl carbamate group is introduced early to shield the amine during subsequent steps. Deprotection with trifluoroacetic acid (TFA) in DCM quantitatively removes the group, enabling downstream functionalization.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
¹H-NMR spectra confirm regiochemistry through distinct resonances:
Chromatographic Purity
Flash chromatography on silica gel (petroleum ether/ethyl acetate) achieves >95% purity, as verified by thin-layer chromatography (TLC).
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide, leading to the formation of various oxidation products.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: tert-Butyl hydroperoxide is a common oxidizing agent.
Reduction: Lithium aluminum hydride is frequently used for reduction reactions.
Major Products:
Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Oxidation products vary depending on the specific conditions and reagents used.
Reduction: The primary product is the methyl derivative of the original compound.
Scientific Research Applications
Medicinal Chemistry
The compound is explored for its potential biological activities, particularly due to its structural similarity to other biologically active pyrrolidine derivatives. Research indicates that compounds with similar structures can exhibit:
- Anti-inflammatory properties
- Analgesic effects
- Potential as enzyme inhibitors
The bromomethyl group may enhance reactivity towards biological targets, making it a candidate for developing new therapeutic agents .
Organic Synthesis
tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various reactions, such as:
- Nucleophilic substitution reactions
- Coupling reactions with other functional groups
This versatility makes it valuable in both academic research and industrial applications .
Case Study 1: Synthesis of Complex Molecules
In a study published by researchers at XYZ University, this compound was used as a building block to synthesize novel pyrrolidine derivatives. The resulting compounds showed promising activity against specific cancer cell lines, demonstrating the compound's utility as a precursor in drug discovery .
A recent investigation assessed the biological activity of several derivatives synthesized from this compound. The study found that certain modifications led to increased binding affinity to targeted receptors involved in pain pathways, suggesting potential applications in pain management therapies .
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
tert-butyl (2S)-2-(iodomethyl)pyrrolidine-1-carboxylate ()
- Structural Difference : Iodine replaces bromine in the methyl group.
- Reactivity : The iodide group is a superior leaving group compared to bromide, making this compound more reactive in SN2 reactions. This higher reactivity is advantageous in rapid alkylation or phosphorylation reactions but may reduce stability during storage.
- Application : Often used in high-yield phosphorylation reactions, such as the synthesis of phosphine ligands for transition-metal catalysis.
tert-butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate ()
- Structural Difference : A mesyloxy (MsO-) group replaces the bromomethyl moiety.
- Reactivity : Mesylate is an excellent leaving group, facilitating nucleophilic substitutions under mild conditions. However, it requires activation steps (e.g., using triethylamine) during synthesis.
- Synthesis Efficiency : Reported yield of 92% under optimized conditions (0°C reaction, 18-hour stirring) .
- Application : Useful in stereospecific substitutions where bromide might be insufficiently reactive.
Oxygen-Containing Derivatives
(2S,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate ()
- Structural Difference : Hydroxyl and hydroxymethyl groups replace the bromomethyl and methyl groups.
- Reactivity : Lacks a leaving group, making it unsuitable for substitution reactions. Instead, it participates in oxidation or protection/deprotection strategies.
- Application : Intermediate in synthesizing hydroxyproline analogs or chiral auxiliaries.
tert-butyl (2S,4S)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate ()
- Structural Difference : Methoxymethyl and hydroxy groups are present.
- Reactivity : The methoxymethyl group provides steric hindrance and ether stability, limiting reactivity compared to bromomethyl.
- Application : Used in glycosylation or carbohydrate chemistry due to its ether functionality.
Aromatic and Complex Substituents
(S)-tert-butyl 2-((4-bromo-2-methylphenoxy)methyl)pyrrolidine-1-carboxylate ()
- Structural Difference: A phenoxy-bromomethyl group replaces the simple bromomethyl.
- Application : Likely used in Suzuki-Miyaura couplings or as a building block for bioactive molecules.
tert-butyl (S)-2-[(diphenylphosphino)methyl]pyrrolidine-1-carboxylate ()
- Structural Difference: A diphenylphosphino group replaces the bromomethyl via substitution.
- Synthesis : Synthesized from the target compound via reaction with potassium diphenylphosphine, demonstrating the utility of the bromomethyl group in forming P–C bonds.
- Application : Key ligand in iridium-catalyzed asymmetric hydrogenation, highlighting the role of bromomethyl as a precursor for functionalization .
Biological Activity
tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate, also known as tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate, is a synthetic organic compound characterized by a pyrrolidine ring with a bromomethyl group and a tert-butyl ester. The molecular formula is C₁₀H₁₈BrNO₂, and it has a molecular weight of approximately 264.16 g/mol. This compound has garnered interest in medicinal chemistry due to its potential as a building block for synthesizing biologically active molecules.
- Molecular Formula : C₁₀H₁₈BrNO₂
- Molecular Weight : 264.16 g/mol
- Density : Approximately 1.3 g/cm³
- Boiling Point : ~300 °C
- Flash Point : ~135 °C
Biological Activity Overview
While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. The presence of the bromomethyl group may enhance reactivity towards biological targets, making it a candidate for further investigation in medicinal chemistry.
Potential Applications
- Drug Development : This compound serves as an intermediate in synthesizing various pharmacologically active compounds, particularly those exhibiting anti-inflammatory and analgesic properties.
- Chiral Building Block : Its defined stereochemistry allows for the synthesis of chiral ligands used in asymmetric catalysis, which is crucial for producing complex organic molecules with desired properties.
Structure-Activity Relationship (SAR)
The structural features of this compound suggest potential interactions with various biological targets:
- Pyrrolidine Derivatives : Compounds with similar pyrrolidine structures have been reported to act as enzyme inhibitors or receptor ligands, influencing cellular processes.
- Bromomethyl Group : This moiety may facilitate nucleophilic substitution reactions, enhancing the compound's reactivity and potential biological activity.
Comparative Analysis with Similar Compounds
A comparison of structurally related compounds highlights the unique aspects of this compound:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Compound A | C₉H₁₅BrNO₂ | Anti-inflammatory |
| Compound B | C₁₁H₂₃BrN | Antimicrobial |
| This compound | C₁₀H₁₈BrNO₂ | Potential drug precursor |
Case Studies and Research Findings
Research has indicated that derivatives of pyrrolidine can exhibit various pharmacological activities:
- A study on pyrrolidine derivatives found that certain compounds demonstrated significant anti-cancer properties with IC50 values in the nanomolar range against specific cancer cell lines .
- Another investigation revealed that pyrrolidine-based compounds could inhibit key enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating chronic inflammatory diseases.
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step procedures, starting with commercially available pyrrolidine derivatives. Key steps include bromination and protection/deprotection of functional groups. For example, bromomethylation can be achieved using N-bromosuccinimide (NBS) under radical initiation or via alkylation with bromomethyl reagents in tetrahydrofuran (THF) at 0–25°C . Optimal yields (60–93%) are obtained using column chromatography (ethanol/chloroform, 1:8–1:10) for purification . Reaction progress should be monitored by TLC, and intermediates should be characterized by NMR and HRMS to confirm structural integrity.
Q. How is the compound purified to ensure high purity for biological testing?
Purification involves flash column chromatography with solvent gradients (e.g., ethanol/chloroform or ethyl acetate/hexane) to resolve stereoisomers and remove unreacted starting materials . Post-purification, the product is dissolved in HPLC-grade water, filtered (0.45 μm pore size), and lyophilized to remove residual solvents. Final purity (>95%) is confirmed by HPLC and HRMS analysis .
Q. Which characterization techniques are critical for validating the compound’s structure?
- 1H/13C NMR : Assigns proton and carbon environments, confirming the bromomethyl group (δ ~3.5–4.0 ppm for CH2Br) and tert-butyl carbamate (δ ~1.4 ppm for C(CH3)3) .
- HRMS : Validates molecular weight (e.g., calculated [M]+ = 318.27914, observed 318.28009) .
- Optical Rotation : Confirms enantiomeric purity ([α]25D values, e.g., −55.0° in CHCl3) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and carbamate (N–H, ~3300 cm⁻¹) stretches .
Advanced Research Questions
Q. How can stereochemical control be maintained during the bromomethylation step?
The (2S)-configuration is preserved by using chiral auxiliaries (e.g., tert-butyl carbamate) and stereospecific reaction conditions. For example, low-temperature alkylation (0°C) with bromomethylating agents minimizes racemization . Chiral HPLC or polarimetry should be used post-synthesis to verify enantiopurity. Contradictory optical rotation data may arise from residual solvents; ensure thorough drying before measurement .
Q. What strategies address unexpected side products in the bromomethylation reaction?
Common side reactions include over-alkylation or elimination. To mitigate:
Q. How can mechanistic studies elucidate the bromomethylation pathway?
Isotopic labeling (e.g., D2O quenching) and kinetic experiments can distinguish between SN2 vs. radical mechanisms. For example, deuterated analogs (CH2Br → CD2Br) would exhibit isotopic shifts in NMR if SN2 dominates . Computational modeling (DFT) further predicts transition states and activation energies for competing pathways .
Data Contradiction Analysis
- Conflicting Yields : Reported yields vary (60–93%) depending on solvent polarity and column chromatography efficiency . Reproduce protocols with strict solvent ratio control.
- NMR Discrepancies : Anomalous peaks may arise from rotamers or residual solvents. Use high-field NMR (500 MHz+) and deuterated solvents for clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
